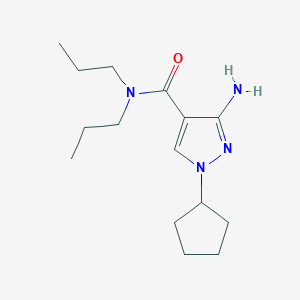

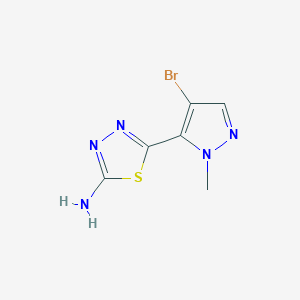

![molecular formula C13H17N3O B11733197 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11733197.png)

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(1-プロピル-1H-ピラゾール-4-イル)アミノ]メチル}フェノールは、フェニルピラゾール類に属する有機化合物です。この化合物は、アミノメチル結合を介してフェノール基に結合したピラゾール環を特徴としています。

2. 製法

合成経路および反応条件

3-{[(1-プロピル-1H-ピラゾール-4-イル)アミノ]メチル}フェノールの合成は、一般的に以下の手順で行われます。

ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で反応させることで合成できます。溶媒と温度の選択は、ピラゾール生成物の収率と純度に影響を与える可能性があります。

アミノメチル化: アミノメチル化工程では、ピラゾール誘導体をホルムアルデヒドと第一級アミン(この場合、プロピルアミン)と反応させて、アミノメチル基を導入します。

フェノールとのカップリング: 最後の工程では、アミノメチル化されたピラゾールを、塩基性条件下でフェノールとカップリングさせます。一般的に、水酸化ナトリウムや炭酸カリウムなどの塩基を使用します。

工業生産方法

3-{[(1-プロピル-1H-ピラゾール-4-イル)アミノ]メチル}フェノールの工業生産では、上記合成経路の最適化バージョンが用いられることがあり、収率の最大化と廃棄物の最小化が重点となります。連続フロー合成や触媒の使用などの手法を採用することで、プロセスの効率を高めることができます。

3. 化学反応解析

反応の種類

3-{[(1-プロピル-1H-ピラゾール-4-イル)アミノ]メチル}フェノールは、以下を含むさまざまな種類の化学反応を起こす可能性があります。

酸化: フェノール基は、キノンやその他の酸化誘導体に変換することができます。

還元: ピラゾール環は、還元反応を起こしてジヒドロピラゾールを生成することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用することができます。

置換: ハロアルカンやアシルクロリドなどの求核剤を置換反応で使用することができます。

主な生成物

酸化: キノンやその他の酸化されたフェノール誘導体。

還元: ジヒドロピラゾール。

置換: さまざまな置換されたピラゾール誘導体。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions. The choice of solvent and temperature can influence the yield and purity of the pyrazole product.

Aminomethylation: The aminomethylation step involves the reaction of the pyrazole derivative with formaldehyde and a primary amine (in this case, propylamine) to introduce the aminomethyl group.

Coupling with Phenol: The final step involves the coupling of the aminomethylated pyrazole with phenol under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

化学反応の分析

Types of Reactions

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Dihydropyrazoles.

Substitution: Various substituted pyrazole derivatives.

科学的研究の応用

3-{[(1-プロピル-1H-ピラゾール-4-イル)アミノ]メチル}フェノールは、いくつかの科学研究における応用があります。

医薬品化学: この化合物は、特に疾患関連の酵素や受容体に作用する新規薬剤の開発のための足場として役立ちます。

材料科学: この化合物の独特の構造は、特定の電子特性や光学特性を持つ新素材の開発に適しています。

生物学的研究: フェノール含有分子やピラゾール含有分子の関与する生物学的プロセスを研究するためのプローブとして使用することができます。

工業用途: この化合物は、他の複雑な有機分子の合成の中間体として使用することができます。

作用機序

3-{[(1-プロピル-1H-ピラゾール-4-イル)アミノ]メチル}フェノールの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素や受容体に結合し、その活性を調節することにより作用する可能性があります。フェノール基は、水素結合やその他の相互作用に参加することができます。一方、ピラゾール環は、π-πスタッキングやその他の非共有結合相互作用に関与することができます。これらの相互作用は、化合物の結合親和性と、その分子標的に対する特異性に影響を与える可能性があります。

類似化合物との比較

類似化合物

- 3-{[(1-メチル-1H-ピラゾール-4-イル)アミノ]メチル}フェノール

- 3-{[(1-エチル-1H-ピラゾール-4-イル)アミノ]メチル}フェノール

- 3-{[(1-ブチル-1H-ピラゾール-4-イル)アミノ]メチル}フェノール

独自性

3-{[(1-プロピル-1H-ピラゾール-4-イル)アミノ]メチル}フェノールは、ピラゾール環にプロピル基が存在することによって独自性があり、これがその化学反応性と生物活性に影響を与える可能性があります。プロピル基は、化合物の親油性、溶解性、および生物学的標的との相互作用能力に影響を与える可能性があり、これはメチル、エチル、およびブチル類似体とは異なります。

特性

分子式 |

C13H17N3O |

|---|---|

分子量 |

231.29 g/mol |

IUPAC名 |

3-[[(1-propylpyrazol-4-yl)amino]methyl]phenol |

InChI |

InChI=1S/C13H17N3O/c1-2-6-16-10-12(9-15-16)14-8-11-4-3-5-13(17)7-11/h3-5,7,9-10,14,17H,2,6,8H2,1H3 |

InChIキー |

ZXPFVDCDBCDSTH-UHFFFAOYSA-N |

正規SMILES |

CCCN1C=C(C=N1)NCC2=CC(=CC=C2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)

![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733129.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11733138.png)

![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B11733146.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733162.png)

![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)

![1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine](/img/structure/B11733180.png)

![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11733184.png)

![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733192.png)